molecular formula C23H21ClN2O2S B11234514 N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

N-[4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B11234514
M. Wt: 424.9 g/mol
InChI Key: QYCFWMIDZYNBPB-UHFFFAOYSA-N
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Description

N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H21ClN2O2S/c24-17-7-5-16(6-8-17)23(13-1-2-14-23)22(28)26-19-11-9-18(10-12-19)25-21(27)20-4-3-15-29-20/h3-12,15H,1-2,13-14H2,(H,25,27)(H,26,28)

InChI Key

QYCFWMIDZYNBPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .

Scientific Research Applications

N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • Thiophene-2-carboxamide, N-(4-fluorophenyl)-
  • Thiophene-2-carboxamide, N-(4-methylphenyl)-
  • Thiophene-2-carboxamide, N-(4-bromophenyl)-

Uniqueness

N-{4-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]PHENYL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the 4-chlorophenyl and cyclopentaneamido groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

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